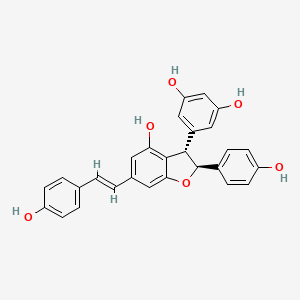
8-(2,2-Dimethylpropyl)naringenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,2-Dimethylpropyl)naringenin is a prenylated flavonoid, a subclass of flavonoids, which are naturally occurring compounds found in various plants. This compound is particularly notable for its potent phytoestrogenic properties, meaning it can mimic the activity of estrogen in the body. It is structurally related to naringenin, a flavonoid commonly found in citrus fruits, but with a unique modification at the 8-position, where a 2,2-dimethylpropyl group is attached .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,2-dimethylpropyl)naringenin typically involves the prenylation of naringenin. This can be achieved through a Friedel-Crafts alkylation reaction, where naringenin is reacted with a suitable prenylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 8-(2,2-Dimethylpropyl)naringenin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reducing agents such as sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Various halogenating agents, acids, and bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction might yield deoxygenated compounds .
Scientific Research Applications
8-(2,2-Dimethylpropyl)naringenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of prenylation on flavonoid activity and stability.
Biology: Its phytoestrogenic properties make it a valuable tool for studying estrogen receptor interactions and hormone-related biological processes.
Medicine: Research has explored its potential therapeutic applications, including its anticancer, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-(2,2-dimethylpropyl)naringenin involves its interaction with estrogen receptors. It acts as a potent agonist of estrogen receptor alpha (ERα) and a pronounced antagonist of estrogen receptor beta (ERβ). This dual activity allows it to modulate estrogenic activity in a tissue-specific manner. The compound can influence various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Naringenin: The parent compound, commonly found in citrus fruits, with similar but less potent phytoestrogenic properties.
8-Prenylnaringenin: Another prenylated flavonoid with similar estrogenic activity but different receptor affinity profiles.
Xanthohumol: A prenylated chalcone found in hops, known for its anticancer and antioxidant properties
Uniqueness: 8-(2,2-Dimethylpropyl)naringenin is unique due to its specific structural modification, which enhances its phytoestrogenic activity and provides distinct receptor affinity profiles. This makes it a valuable compound for studying estrogen receptor interactions and developing targeted therapeutic agents .
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S)-8-(2,2-dimethylpropyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-20(2,3)10-13-14(22)8-15(23)18-16(24)9-17(25-19(13)18)11-4-6-12(21)7-5-11/h4-8,17,21-23H,9-10H2,1-3H3/t17-/m0/s1 |
InChI Key |
SBFJMGDUIWYKMQ-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)(C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |
Synonyms |
8-(2,2-dimethylpropyl)naringenin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide](/img/structure/B1257705.png)
![[(2R,3R)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1257707.png)

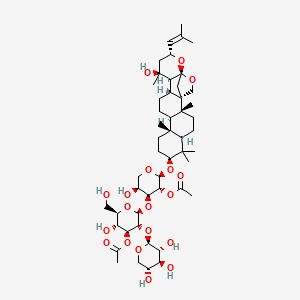

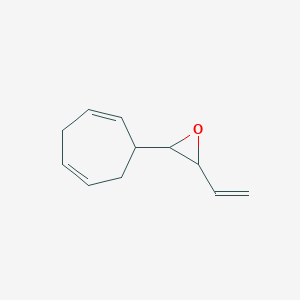
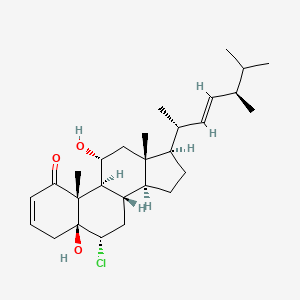
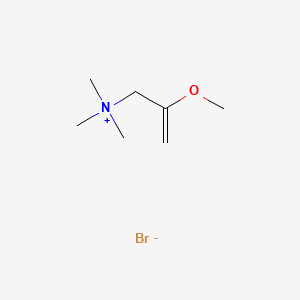
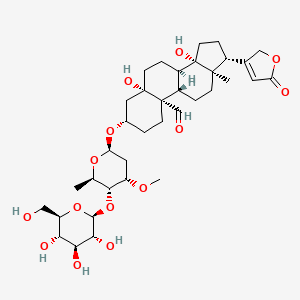
![1-S-[(1Z)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257724.png)

![1-[6-[[(8R,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione](/img/structure/B1257726.png)

